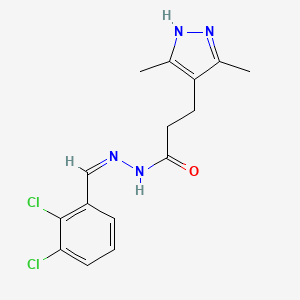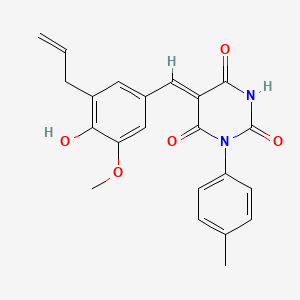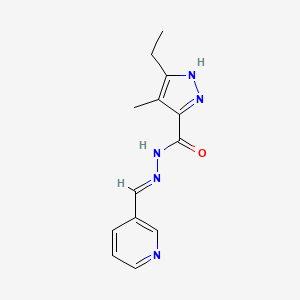![molecular formula C20H15ClN2O3 B3904267 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B3904267.png)
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide
Übersicht
Beschreibung
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide, also known as FC-77, is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been suggested that it may interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and modulate various cellular processes, including cell cycle progression, DNA damage response, and oxidative stress. In vivo studies have shown its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in a wide range of solvents. However, it also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and the appropriate controls should be included in the study design.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide. First, further studies are needed to elucidate its mechanism of action and identify its cellular targets. Second, more studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Third, the development of novel analogs of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents. Finally, the use of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide as a tool to study the molecular mechanisms of various biological processes may lead to the discovery of new drug targets and the development of novel therapeutic strategies.
Conclusion:
In conclusion, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biochemical and physiological effects and has potential as a therapeutic agent for various diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent. The development of novel analogs of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide and the use of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide as a tool to study the molecular mechanisms of various biological processes may lead to the discovery of new drug targets and the development of novel therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, it has been evaluated for its anticancer, anti-inflammatory, and antioxidant activities. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In biochemistry, it has been used as a tool to study the molecular mechanisms of various biological processes.
Eigenschaften
IUPAC Name |
N-[(E)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-7-4-6-14(12-15)19(24)23-18(13-17-10-5-11-26-17)20(25)22-16-8-2-1-3-9-16/h1-13H,(H,22,25)(H,23,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFBHYCVQKMDC-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B3904191.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3904202.png)

![4-benzoyl-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904217.png)

![2-bromo-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904232.png)
![2-[2-(4-methoxyphenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B3904235.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3904238.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904254.png)
![4-[5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3904261.png)
![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3904264.png)
![1-{2-[4-(methylsulfonyl)-1,4-diazepan-1-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B3904275.png)